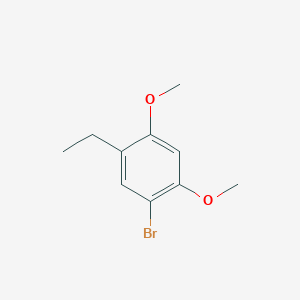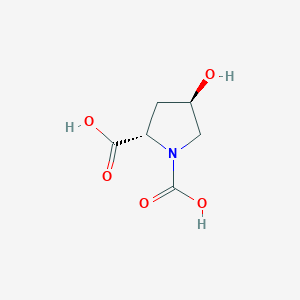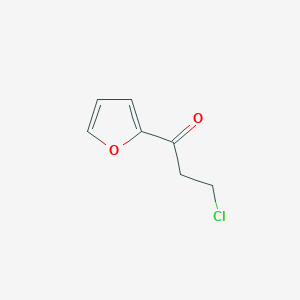
3-chloro-1-(furan-2-yl)propan-1-one
Descripción general
Descripción
3-chloro-1-(furan-2-yl)propan-1-one is an organic compound that belongs to the class of chlorinated ketones It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanone moiety with a chlorine atom at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(furan-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-furylcarbinol with thionyl chloride (SOCl₂) to introduce the chlorine atom, followed by oxidation to form the ketone. The reaction conditions typically involve:
Reagents: 2-furylcarbinol, thionyl chloride (SOCl₂), and an oxidizing agent such as pyridinium chlorochromate (PCC).
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the chlorination of 2-furylpropanone using chlorine gas in the presence of a catalyst. The process parameters would be optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-1-(furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amines, thioethers, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-chloro-1-(furan-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-1-(furan-2-yl)propan-1-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with active sites or altering enzyme conformation. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1-(2-thienyl)-1-propanone: Similar structure but with a thiophene ring instead of a furan ring.
3-Chloro-1-(2-pyridyl)-1-propanone: Contains a pyridine ring instead of a furan ring.
Uniqueness
3-chloro-1-(furan-2-yl)propan-1-one is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H7ClO2 |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
3-chloro-1-(furan-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7ClO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2 |
Clave InChI |
OCQQGPOBIZVDNB-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)CCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

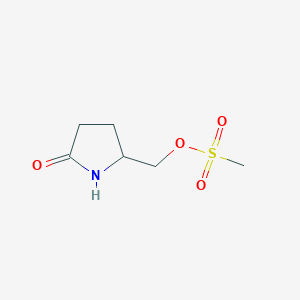
![Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]-](/img/structure/B8759942.png)

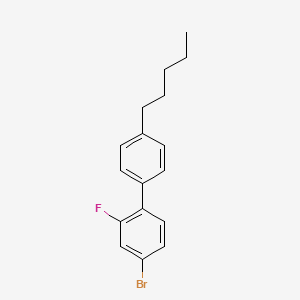

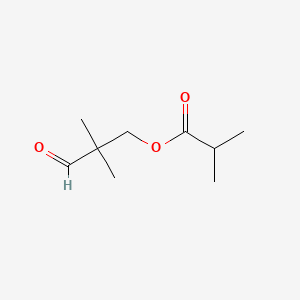
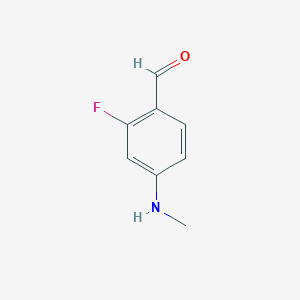
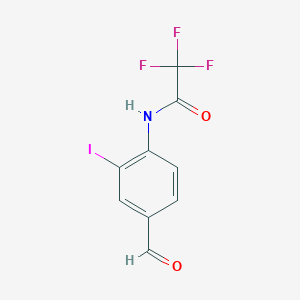
![3-Methoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B8759997.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl chloride](/img/structure/B8760000.png)
![(1-benzylpiperidin-4-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanone](/img/structure/B8760007.png)
![4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-](/img/structure/B8760016.png)
